molecular formula C14H26N2O2 B1285837 Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate CAS No. 929974-16-3

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1285837
CAS No.: 929974-16-3
M. Wt: 254.37 g/mol
InChI Key: MRJDBVXBFHWXQC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine functionality . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate (CAS Number: 929974-16-3) is a compound that has attracted attention due to its potential biological activities. This article examines its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O2C_{14}H_{26}N_{2}O_{2}, with a molecular weight of approximately 254.38 g/mol. The compound features a pyrrolidine ring substituted with a piperidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H26N2O2
Molecular Weight254.38 g/mol
CAS Number929974-16-3
Purity>95%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.12 µg/mL, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

Anti-tumor Activity

The compound's potential as an anti-cancer agent has also been explored. Inhibitors targeting Class I PI3-kinase enzymes have shown promise in cancer therapy, particularly in conditions such as leukemia and solid tumors . The structural characteristics of this compound may allow it to interact effectively with these enzymes, thereby inhibiting tumor cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine and pyrrolidine rings can significantly influence the compound's pharmacological profile. For instance:

  • Substituent Variations : Altering the substituents on the piperidine ring can affect binding affinity and selectivity toward specific biological targets.
  • Ring Size and Saturation : Changes in ring size or saturation levels may enhance or diminish the compound's stability and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyrrole derivatives demonstrated that modifications similar to those in this compound led to enhanced activity against resistant bacterial strains .
  • Cancer Treatment Potential : Research into PI3K inhibitors has shown that compounds structurally related to this compound exhibit significant anti-tumor properties in preclinical models, indicating potential for therapeutic applications in oncology .

Properties

IUPAC Name

tert-butyl 2-piperidin-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJDBVXBFHWXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185556
Record name 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-16-3
Record name 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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